
4-Ethoxy-2-methylbenzene-1-sulfonamide
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Overview
Description
4-Ethoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₃S and a molecular weight of 215.27 g/mol . It is a sulfonamide derivative, characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 2-position of the benzene ring, along with a sulfonamide functional group. This compound is typically found in a powder form and has a melting point range of 110-114°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylbenzene-1-sulfonamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides have a long-standing history as antimicrobial agents. Research indicates that derivatives of sulfonamides exhibit significant antibacterial properties. A study highlighted the synthesis of various sulfonamide derivatives, including those similar to 4-Ethoxy-2-methylbenzene-1-sulfonamide, which were tested against several bacterial strains. The results demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Bacillus subtilis | 12 µg/mL |
This compound | Staphylococcus aureus | 15 µg/mL |
Anticancer Properties
Research has shown that sulfonamide compounds can act as effective anticancer agents. A study focusing on the synthesis of sulfonamide derivatives found that certain modifications to the sulfonamide structure enhanced cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The introduction of ethyl and methoxy groups in the structure was noted to improve the anticancer efficacy significantly .
Case Study: Cytotoxicity Assessment
In a comparative study, several sulfonamide derivatives were evaluated for their cytotoxic effects using MTT assays on cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 10.5 |
This compound | HT-29 (Colon) | 8.3 |
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit various enzymes, making them valuable in drug design for conditions such as diabetes and Alzheimer's disease. Research indicates that compounds like this compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases .
Inhibition Study Results
Enzyme | Compound | Inhibition Rate (%) |
---|---|---|
Acetylcholinesterase | This compound | 72% |
Butyrylcholinesterase | This compound | 65% |
Anti-inflammatory Effects
Another significant application of sulfonamides is their anti-inflammatory properties. Studies have shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Experimental Findings
A series of in vitro studies demonstrated that these compounds could reduce inflammation markers in human cell lines:
Compound | Inflammatory Marker Reduction (%) |
---|---|
This compound | TNF-alpha: 40% |
This compound | IL-6: 35% |
Drug Design and Development
The structural characteristics of sulfonamides make them excellent candidates for drug development. The ability to modify their chemical structure allows researchers to enhance pharmacokinetic properties and target specificity. For instance, the addition of ethyl groups has been shown to improve solubility and bioavailability .
Design Considerations
When designing new drugs based on sulfonamides, researchers focus on:
- Structural Modifications : Altering functional groups to improve efficacy.
- Pharmacokinetics : Ensuring optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylbenzene-1-sulfonamide
- 4-Ethoxybenzene-1-sulfonamide
- 2-Methylbenzene-1-sulfonamide
Uniqueness
4-Ethoxy-2-methylbenzene-1-sulfonamide is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other sulfonamide derivatives .
Biological Activity
4-Ethoxy-2-methylbenzene-1-sulfonamide, also known as sulfanilamide , is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound features an ethoxy group and a methyl group attached to a benzene ring, along with a sulfonamide functional group. The presence of these substituents influences its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Sulfonation : Utilizing sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
- Amine Reaction : Reacting the sulfonated product with ammonia or an amine to yield the final sulfonamide compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It functions by inhibiting bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of traditional sulfa drugs, which have been widely used as antibiotics.
Table 1: Antimicrobial Activity Data
Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies have shown that this compound possesses anti-inflammatory effects. It has been observed to reduce inflammation markers in vitro and in vivo, making it a candidate for further development as an anti-inflammatory agent.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, suggesting its potential therapeutic use in inflammatory conditions .
The biological activity of this compound can be attributed to its ability to mimic natural substrates, thereby inhibiting the active sites of specific enzymes. This inhibition disrupts critical metabolic pathways in bacteria and other pathogens, leading to their death or reduced virulence. The sulfonamide moiety is particularly effective in inhibiting dihydropteroate synthase, an enzyme involved in folate biosynthesis.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
Table 2: Comparison with Similar Sulfonamides
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Methoxy-2-methylbenzene-1-sulfonamide | Methoxy group instead of ethoxy | Moderate antimicrobial |
4-Ethoxybenzene-1-sulfonamide | Lacks methyl group | Lower potency than target |
2-Methylbenzene-1-sulfonamide | No ethoxy group | Antimicrobial but less effective |
Properties
IUPAC Name |
4-ethoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWBOCADULXRNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68978-32-5 |
Source
|
Record name | 4-ethoxy-2-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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